molecular formula C12H12Cl2N2 B14288507 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole CAS No. 116628-28-5

1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole

Cat. No.: B14288507
CAS No.: 116628-28-5
M. Wt: 255.14 g/mol
InChI Key: XTEJIKOJALVLBL-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a dichloromethylphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dichloro-3-methylacetophenone.

    Formation of the Intermediate: The acetophenone undergoes a reaction with ethylamine to form the corresponding imine.

    Cyclization: The imine is then cyclized with formic acid to yield the imidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-imidazole
  • 1-[1-(3,4-Dichlorophenyl)ethyl]-1H-imidazole
  • 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-benzimidazole

Comparison: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is unique due to the presence of the 2,4-dichloro-3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.

Properties

CAS No.

116628-28-5

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

1-[1-(2,4-dichloro-3-methylphenyl)ethyl]imidazole

InChI

InChI=1S/C12H12Cl2N2/c1-8-11(13)4-3-10(12(8)14)9(2)16-6-5-15-7-16/h3-7,9H,1-2H3

InChI Key

XTEJIKOJALVLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(C)N2C=CN=C2)Cl

Origin of Product

United States

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